Pyruvamide

説明

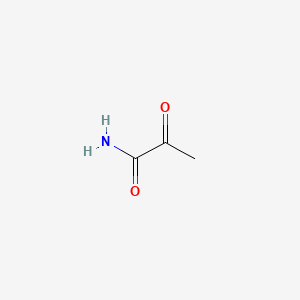

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-oxopropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5NO2/c1-2(5)3(4)6/h1H3,(H2,4,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPOLWERNILTNDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90212433 | |

| Record name | Pyruvamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90212433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

87.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

631-66-3 | |

| Record name | Pyruvamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000631663 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyruvamide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03578 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | NSC349134 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=349134 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyruvamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90212433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PYRUVAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P4O9E1R444 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Enzymatic Interactions and Mechanisms Involving Pyruvamide

Pyruvate (B1213749) Decarboxylase (PDC) and Pyruvamide

This compound's interaction with PDC is characterized by its ability to induce the activated state of the enzyme, mimicking the effect of the natural substrate, pyruvate, at the allosteric site. acs.orgsci-hub.boxnih.gov This interaction has been extensively studied through various biochemical and structural techniques.

This compound as an Activator of Pyruvate Decarboxylase

This compound functions as an artificial activator of PDC, accelerating the catalytic reaction significantly. nih.govacs.org It has been shown to accelerate the reaction rate by at least three orders of magnitude in certain PDCs. nih.govacs.org Unlike pyruvate, this compound is not a substrate for the decarboxylation reaction but effectively triggers the allosteric activation process. acs.orgdesy.desci-hub.box This activation is particularly evident in PDCs from yeast, such as Saccharomyces cerevisiae (ScPDC) and Kluyveromyces lactis (KlPDC), which are subject to allosteric substrate activation. researchgate.netnih.govnih.gov

Conformational Changes Induced by this compound Binding to PDC

The binding of this compound to PDC is known to induce significant conformational changes in the enzyme structure. nih.govresearchgate.netresearchgate.netwikipedia.orgresearchgate.net These changes are crucial for the transition of the enzyme from a less active or inactive state to a more active conformation. In yeast PDCs, the binding of this compound is associated with the ordering of specific flexible loop regions that are disordered in the non-activated state. researchgate.netnih.govnih.govyeastgenome.org For instance, in Saccharomyces cerevisiae PDC, the binding of this compound arrests loop regions 104-113 and 290-304, which then close over the active sites, shielding them from the solvent. nih.govnih.govproteopedia.org Small-angle X-ray solution scattering (SAXS) studies have also indicated that this compound binding results in structural expansion of the PDC tetramer. desy.denih.govjournaldephysique.orgresearchgate.netcapes.gov.br

This compound Binding Sites within PDC

Structural studies have identified this compound binding sites within PDC. In the activated state of yeast PDC complexed with this compound, one this compound molecule is found bound in the active site channel, near the thiazolium ring of the ThDP cofactor. nih.govproteopedia.org Additionally, a second this compound binding site has been identified at the interface between the Pyr and R domains of the subunit in the closed conformation, located approximately 10 Å away from residue Cys221. researchgate.netnih.govproteopedia.orgrcsb.org This second site is thought to play a role in stabilizing the orientation of the R domain, which is important for dimer-dimer interactions in the activated tetramer. researchgate.netnih.govproteopedia.orgrcsb.org

Kinetic Studies of this compound's Influence on PDC Activity

Kinetic studies have demonstrated the activating effect of this compound on PDC activity. nih.govresearchgate.netnih.govresearchgate.net this compound binding alters the enzyme's kinetic behavior, often leading to the loss of sigmoidal kinetics characteristic of substrate activation and the appearance of hyperbolic kinetics at saturating concentrations of the activator. acs.orgsci-hub.box This indicates that this compound effectively drives the enzyme towards its activated state. SAXS studies have been used to directly measure the binding constants for this compound, providing quantitative data on its affinity for PDC. desy.deresearchgate.netresearchgate.net

Here is a table summarizing approximate dissociation constants (KD) for this compound binding to yeast PDCs from SAXS studies:

| Enzyme Source | Activator | KD (mM) | Method | Reference |

| Kluyveromyces lactis | This compound | 10 | SAXS | desy.deresearchgate.net |

| Saccharomyces cerevisiae | This compound | 16 | SAXS | desy.deresearchgate.net |

Note: These values are approximate and can vary depending on experimental conditions.

This compound Derivatives as Enzyme Inhibitors

This compound Compounds as Inhibitors of Peptidase Allergens (e.g., House Dust Mite Group 1 Peptidase Allergen Der p 1)

This compound compounds have demonstrated efficacy as inhibitors of dust mite Group 1 peptidase allergens, such as Der p 1, Der f 1, and Eur m 1. icr.ac.ukgoogle.com These allergens, predominantly cysteine proteases, are significant triggers of allergic asthma and other allergic conditions. icr.ac.ukgoogle.comsgul.ac.uk The proteolytic activity of Group 1 house dust mite (HDM) allergens, exemplified by Der p 1, plays a crucial role in initiating and perpetuating allergic responses. icr.ac.uksgul.ac.uk Inhibiting this proteolytic activity is considered a potential therapeutic strategy for allergic diseases. icr.ac.ukgoogle.com Structure-directed design has been utilized to optimize series of pyruvamides to develop target-selective inhibitors of Group 1 HDM allergens. icr.ac.uksgul.ac.uk These inhibitors have shown the ability to prevent the development of allergy to HDM allergens and attenuate acute allergic bronchoconstriction in experimental models. icr.ac.uk

Mechanism of Action of this compound-Based Peptidase Inhibitors

This compound-based compounds function as reversible inhibitors of cysteine peptidases like Der p 1. sgul.ac.ukacs.orgsgul.ac.uk The mechanism involves the electrophilic carbonyl group of the this compound forming a covalent interaction with the catalytic cysteine residue (Cys 34) in the active site of the enzyme. acs.orgdomainex.co.uk Modeling studies have shown that the this compound structure can be positioned within the active site, allowing for potential hydrogen-bonding interactions that anchor the inhibitor and enable side chains to interact with the enzyme's specificity pockets. acs.org This reversible covalent binding to the active site cysteine is a key aspect of their inhibitory mechanism. acs.org

Structure-Activity Relationships of this compound Inhibitors

Structure-activity relationship (SAR) studies have been conducted to optimize the inhibitory potency and selectivity of this compound compounds against Der p 1. acs.orgdomainex.co.uk Modifications at various positions of the this compound scaffold have been explored to enhance binding to the active site and improve pharmacokinetic properties for potential therapeutic use. acs.orgdomainex.co.uk For instance, investigating alternative groups to enhance binding to the active site cysteine residue led to the identification of potent this compound lead compounds. acs.orgdomainex.co.uk Varying terminal groups has been shown to confer physicochemical and pharmacokinetic attributes relevant for delivery methods like inhalation. acs.org Studies have also investigated the impact of substituents at positions like P1 and P2 on potency and selectivity against Der p 1 compared to other cysteine peptidases like cathepsin B. acs.org For example, increasing the steric bulk at P1 to an iso-propyl group retained inhibitory potency on Der p 1 but did not significantly improve selectivity over cathepsin B. acs.org Introducing geminal-dimethyl substitution onto a benzyl (B1604629) group at a certain position reduced inhibitory potency against cathepsin B with only a modest impact on Der p 1 activity. acs.org

Other Enzyme-Pyruvamide Interactions

Beyond peptidase inhibition, this compound has also been noted for its influence on other enzymatic systems.

This compound's Influence on Pyruvate Dehydrogenase Complex (PDC) Regulation

This compound has been observed to have an effect on the Pyruvate Dehydrogenase Complex (PDC). The PDC is a crucial multienzyme complex that links glycolysis to the tricarboxylic acid cycle by converting pyruvate to acetyl-CoA. nih.govgenome.jplibretexts.orgbiorxiv.org Its activity is tightly regulated by mechanisms including phosphorylation and allosteric modulation. nih.govlibretexts.orgbiorxiv.orgwikipedia.org One study indicated that this compound, described as a decarboxylation-resistant competitive inhibitor and an allosteric activator of PDC, partially protects the enzyme from inactivation by phosphorylation. msu.ru This protective effect suggests that this compound displays an affinity for the E1 component of PDC, similar to that of the substrate pyruvate, potentially simulating the formation of a holoenzyme-substrate complex. msu.ru This partial protection from phosphorylation-induced inactivation implies that the phosphorylation and substrate binding sites on PDC might be in close proximity. msu.ru

Metabolic Roles and Biochemical Pathways Involving Pyruvamide

Pyruvate (B1213749) Metabolism and its Connection to Pyruvamide

Pyruvate is a central molecule in metabolism, connecting glycolysis, gluconeogenesis, the citric acid cycle, and fermentation libretexts.orgnih.gov. This compound's structural similarity to pyruvate suggests potential interactions and roles within these pathways.

Intermediary Metabolism of Pyruvate

Pyruvate, the end product of glycolysis, has several metabolic fates depending on the cellular oxygen availability and energy status libretexts.orgnih.gov. Under aerobic conditions, pyruvate is transported into the mitochondria and converted to acetyl-CoA, which enters the citric acid cycle for complete oxidation and ATP generation libretexts.orgnih.gov. In the absence of oxygen, pyruvate is converted to lactate (B86563) in animals or ethanol (B145695) and carbon dioxide in yeast and some fish, regenerating NAD⁺ for continued glycolysis proteopedia.orglibretexts.orgwikipedia.org. Pyruvate can also be carboxylated to oxaloacetate, an important intermediate for gluconeogenesis and replenishing citric acid cycle intermediates libretexts.orgnih.gov.

This compound has been studied in the context of pyruvate-utilizing enzymes, such as pyruvate decarboxylase (PDC) proteopedia.orgwikipedia.orgacs.orgresearchgate.netnih.govresearchgate.netproteopedia.org. Research indicates that this compound can act as an artificial activator of PDC, accelerating its catalytic reaction acs.orgresearchgate.net. Studies on yeast PDC have shown that this compound binding can induce conformational changes in the enzyme, transitioning it from a less active to a more active state researchgate.netnih.govresearchgate.net. Crystallographic studies have revealed this compound binding sites in PDC, including one in the active site channel and another allosteric site nih.govproteopedia.org.

This compound in Energy Homeostasis

Pyruvate metabolism is intrinsically linked to cellular energy homeostasis, as it is a primary source of carbon for ATP production through oxidative phosphorylation libretexts.orgnih.govnih.gov. The fate of pyruvate is regulated by the cell's energy charge; when ATP levels are low, pyruvate is preferentially directed towards oxidation in the citric acid cycle nih.gov.

While the direct role of this compound in energy homeostasis is not as extensively documented as that of pyruvate, its ability to activate enzymes involved in pyruvate metabolism, such as pyruvate decarboxylase, could indirectly influence energy pathways, particularly in organisms that undergo fermentation wikipedia.orgacs.orgresearchgate.net. The discussion of pyruvate metabolism's role in energy homeostasis often highlights the critical control points that determine whether pyruvate is used for energy generation or biosynthesis nih.govnih.gov.

This compound's Role in Redox Balance

Cellular redox balance is crucial for maintaining proper cell function, and metabolic pathways, including pyruvate metabolism, play a significant role in this balance acs.orgresearchgate.net. The interconversion of pyruvate and lactate, for instance, is directly coupled to the NAD⁺/NADH redox couple libretexts.orgnih.gov.

While direct evidence for this compound's involvement in maintaining redox balance is limited in the provided search results, some studies touch upon related concepts. For example, research on menaquinones, electron carriers in bacterial respiratory chains whose biosynthesis is linked to cellular redox/energy status, mentions pyruvate decarboxylase in the context of allosteric regulation researchgate.net. Additionally, studies on angiotensin II-induced oxidative stress in endothelial cells have detected N-terminal this compound modifications of angiotensin II, suggesting a potential link between this compound and oxidative processes, although the precise role in redox balance requires further investigation sci-hub.se. Some indirect activators of LDH-B, an enzyme involved in the interconversion of pyruvate and lactate, are mentioned in the context of redox balance scbt.com.

This compound in Cellular Signaling and Regulation

Metabolic intermediates can act as signaling molecules, influencing cellular processes and regulatory networks nih.gov. Pyruvate metabolism is subject to complex regulation, involving allosteric control and covalent modifications of key enzymes nih.govnih.gov.

This compound has been shown to act as an allosteric activator of pyruvate decarboxylase, demonstrating a role in regulating the activity of this enzyme acs.orgresearchgate.netnih.govresearchgate.net. This allosteric activation involves conformational changes in the enzyme structure upon this compound binding researchgate.netnih.govresearchgate.net. The interaction of this compound with PDC provides a specific example of how this compound can influence enzymatic activity and potentially impact downstream metabolic fluxes. Furthermore, studies investigating inhibitors of house dust mite allergens have explored this compound-motif inhibitors and their potential to influence innate immune pathways and cellular inflammation, suggesting a broader signaling or regulatory capacity for this compound-containing structures acs.orggoogle.comgoogle.comnih.gov. Research also indicates that pyruvate metabolism itself plays a role in immune cell activation and function, further highlighting the link between these metabolic processes and cellular signaling nih.gov.

This compound in Amino Acid Metabolism and Biosynthesis

Amino acid metabolism involves the synthesis and degradation of amino acids, processes that are interconnected with central carbon metabolism, including pyruvate metabolism nih.govlibretexts.orglibretexts.orgnih.govyoutube.comyoutube.com.

This compound as a Precursor for Amino Acid Synthesis

Pyruvate serves as a direct precursor for the synthesis of several amino acids, notably alanine, through transamination reactions nih.govlibretexts.orglibretexts.orglibretexts.orgyoutube.com. It also contributes to the synthesis of branched-chain amino acids (valine, leucine, and isoleucine) through more complex pathways libretexts.org.

While pyruvate is a known precursor, the role of this compound specifically as a precursor for amino acid synthesis is not explicitly detailed as a direct metabolic conversion in the provided search results. However, the structural relationship between this compound and pyruvic acid suggests a potential, albeit perhaps indirect, link. Some studies mention this compound or pyruvoyl groups in the context of enzymes involved in amino acid metabolism, such as amino acid decarboxylases annualreviews.orgacs.orgacs.org. For instance, covalent N-terminal this compound residues are noted to serve in some amino acid decarboxylases annualreviews.orgacs.orgacs.org. Additionally, some patents mention this compound or pyruvyl-amino acids as precursors in synthetic methods, which, while not directly biological synthesis, highlights the chemical potential for this compound to be incorporated into amino acid-related structures justia.com. The broader context of amino acid biosynthesis from metabolic intermediates like pyruvate is well-established nih.govlibretexts.orgnih.govyoutube.comyoutube.com.

Diastereoselective Catalytic Hydrogenation of this compound Schiff Bases in Amino Acid Synthesis

The diastereoselective catalytic hydrogenation of this compound Schiff bases has been explored as a method for synthesizing amino acids. Schiff bases derived from pyruvic acid esters, amides, and their Schiff bases have been extensively studied in this context. Proline derivatives have demonstrated effectiveness as chiral auxiliaries in the diastereoselective catalytic hydrogenation of this compound Schiff bases. scirp.orgscirp.org. This process involves the formation of Schiff bases containing a chiral center within the pyruvic acid amide moiety scirp.org.

The diastereoselective hydrogenation can result in a significant enantiomeric excess of the amino acid product upon hydrolysis of the resulting dipeptide products scirp.orgscirp.org. For instance, studies have shown up to a 78% enantiomeric excess of (S)-alanine obtained from the hydrogenation of specific N-pyruvoyl-(S)-proline ester Schiff bases scirp.org. The stereochemistry of this reaction can be explained by the chelation hypothesis, which involves the interaction of the catalyst with the chiral centers in both the amide and Schiff base moieties scirp.orgscirp.org.

This compound in Diketopiperazine Synthesis

This compound derivatives have been utilized in the synthesis of diketopiperazines. Diketopiperazines are cyclic dipeptides that are found in nature and can also be synthesized chemically mdpi.comwikipedia.org. They are formed by the cyclization of dipeptides or related precursors wikipedia.orgbaranlab.org.

Research has explored the use of this compound derivatives of α-amino esters as precursors for the synthesis of diketopiperazines tandfonline.comtandfonline.com. These synthetic efforts have been directed towards obtaining various diketopiperazine structures, including sulfide-bridged derivatives tandfonline.comtandfonline.com. The cyclization reaction involving this compound derivatives of α-amino esters can lead to the formation of diketopiperazine rings tandfonline.comtandfonline.com.

This compound in Carbon Metabolism

This compound has a connection to carbon metabolism, particularly through its relationship with pyruvate, a key metabolic intermediate. Pyruvate is a central hub in carbon metabolism, linking glycolysis, gluconeogenesis, the citric acid cycle, and fermentation pathways nih.gov.

While pyruvate is directly involved in these major pathways, this compound's role appears to be more indirect or specific. Covalent N-terminal this compound residues have been noted to serve in some amino acid decarboxylases, enzymes involved in the decarboxylation of amino acids, which is a process within carbon metabolism that releases CO₂ nih.gov. This suggests a specific enzymatic role for this compound in certain metabolic transformations.

This compound in Specific Organismal Metabolism (e.g., Yeast, Zymomonas mobilis, Lactobacillus)

This compound's interaction with metabolic processes has been observed in specific microorganisms, including yeast, Zymomonas mobilis, and Lactobacillus species.

In yeast (Saccharomyces cerevisiae and Kluyveromyces lactis), this compound has been identified as an artificial activator of pyruvate decarboxylase (PDC) researchgate.netacs.orgbiorxiv.orgresearchgate.net. PDC is a key enzyme in the fermentation pathway, catalyzing the conversion of pyruvate to acetaldehyde (B116499) acs.orgresearchgate.net. Studies on yeast PDC have shown that this compound can accelerate the catalytic reaction significantly, by at least three orders of magnitude acs.org. This activation involves conformational changes in the enzyme acs.org.

Zymomonas mobilis, a bacterium known for its efficient ethanol production via the Entner-Doudoroff pathway, also involves pyruvate metabolism researchgate.netfrontiersin.orgnih.govosti.gov. While yeast PDC is allosterically activated by substrate or activators like this compound, the PDC from Zymomonas mobilis (ZmPDC) is generally not allosterically activated by its substrate acs.org. However, this compound has been studied in the context of ZmPDC, particularly in crystallographic studies investigating the enzyme's structure and mechanism acs.orgresearchgate.net. Although ZmPDC is not typically allosterically activated by this compound like its eukaryotic counterparts, the interaction of this compound with the enzyme has provided insights into its structure and function acs.orgresearchgate.net.

Synthetic Approaches and Derivatives of Pyruvamide

General Synthetic Methodologies for Pyruvamide

Several methods have been developed for the synthesis of this compound. A common approach involves the reaction of ethyl pyruvate (B1213749) with ammonia (B1221849). For instance, this compound can be synthesized with a high yield by slowly adding ethyl pyruvate to a solution of ammonia in methanol (B129727) at 0°C and stirring the mixture. A white solid precipitates, which can be filtered and dried to obtain this compound. chemicalbook.com

Another method for preparing this compound is through the hydrolysis of pyruvonitrile. google.com Additionally, N,N-dimethyl this compound, a derivative of this compound, can be synthesized by oxidizing N,N-dimethyl lactamide (B1674226) in the vapor phase at elevated temperatures (between 350 and 500°C), preferably between 400 and 425°C, in the presence of an oxidation catalyst, such as silver. google.com

This compound can also be formed through coupling reactions. For example, fluorescein (B123965) this compound, a dye-labeled reagent, was synthesized by EDC/NHS coupling of pyruvic acid and 4-aminofluorescein. acs.org

A representative synthesis of this compound from ethyl pyruvate is detailed below:

| Reactant | Amount | Molar Equivalent | Conditions | Product | Yield |

| Ethyl pyruvate | 50 g | 1 eq | 7M ammonia in methanol, 0°C, 30 min stirring | This compound | 98.3% |

This method demonstrates a high conversion efficiency under mild conditions. chemicalbook.com

Synthesis of this compound Derivatives

The reactivity of the keto and amide functionalities in this compound allows for the synthesis of a variety of derivatives with modified properties and potential applications.

N-alkylated Derivatives

N-alkylated this compound derivatives involve the substitution of one or both hydrogen atoms on the amide nitrogen with alkyl groups. The synthesis of N,N-dialkyl pyruvamides can be achieved by oxidizing N,N-dialkyl lactamides in the vapor phase at temperatures between 350 and 500°C in the presence of an oxidation catalyst. google.com Specifically, N,N-dimethyl this compound can be prepared by oxidizing N,N-dimethyl lactamide under these conditions, with a preferred temperature range of 400-425°C and the use of a silver oxidation catalyst. google.com While general methods for N-alkylation of amides exist, the synthesis of N-alkylated pyruvamides often leverages the presence of a suitable precursor like lactamide.

This compound-based Prodrugs

This compound has been explored as a promoiety in the design of prodrugs to enhance the physicochemical and pharmacokinetic properties of parent drug molecules, particularly to improve the solubility and bioavailability of poorly soluble drugs. ontosight.ai The concept involves linking this compound to a drug molecule through a labile bond that can be cleaved in vivo to release the active drug. An example in research involves the synthesis of fluorescein this compound, which was created through the coupling of pyruvic acid and 4-aminofluorescein using EDC/NHS chemistry. acs.org This highlights the potential of forming a this compound linkage to a molecule for specific applications, although the direct use of this compound itself as the promoiety in traditional prodrug design is also a recognized strategy. ontosight.ai Related work has shown the modification of protein N-termini to introduce a this compound group, which can then be used for further conjugation, demonstrating the utility of the this compound moiety in creating modified molecules with potential therapeutic applications, such as prodrugs linked to delivery systems.

This compound in the Synthesis of Complex Bioactive Molecules (e.g., Peptides, Peptidomimetics)

This compound has been recognized for its potential as a building block in the synthesis of more complex bioactive molecules, including peptides and peptidomimetics. ontosight.ai Its structure allows for incorporation into larger molecular frameworks. In the context of modifying biological molecules, a method for the chemical modification of filamentous phage involves the site-selective transformation of the N-terminal amine into a this compound group. This this compound handle can then be utilized for subsequent reactions, such as oxime formation with alkoxyamine reagents, enabling the conjugation of various molecules to the phage scaffold. This demonstrates how a this compound moiety can be strategically introduced into complex biomolecules to facilitate further functionalization, which is relevant in the synthesis of modified peptides or peptidomimetics. While direct incorporation into the peptide backbone as a non-canonical amino acid equivalent might be explored, the use of this compound as a reactive handle for post-synthetic modification is a documented application.

This compound in the Synthesis of Tetrahydroisoquinoline Alkaloids

This compound plays a role in the synthesis of certain complex natural products, such as tetrahydroisoquinoline alkaloids. In the total synthesis of (±)-saframycin A, a complex tetrahydroisoquinoline alkaloid, a key step involves the conversion of an ethyl ester to a this compound functionality. acs.orgnih.gov This transformation is achieved through a multi-step sequence that includes the acylation of an amine with pyruvic acid. acs.orgnih.gov This highlights how the this compound moiety can be introduced late in the synthesis of complex molecules, contributing to the final structure and functionality of the natural product. Tetrahydroisoquinoline alkaloids are a significant class of natural products with diverse biological activities, and synthetic routes to these compounds often involve intricate chemical transformations. acs.orgnih.govnih.gov

This compound in Pyrido[1,2-a]pyrimidine (B8458354) Derivatives Synthesis

While pyrido[1,2-a]pyrimidine derivatives are a class of heterocyclic compounds synthesized through various methods involving different starting materials like 2-aminopyridines, aldehydes, and ketones, direct synthetic routes utilizing this compound as a primary building block for the core pyrido[1,2-a]pyrimidine ring system were not prominently found in the consulted literature. researchgate.netrsc.orgresearchgate.net However, related chemical transformations might involve this compound derivatives. For example, in some reactions, the decomposition of intermediates derived from methylmalonyl-α-aminopyridine has been reported to yield this compound derivatives. researchgate.net Additionally, the synthesis of dipyrido-[1,2-a]pyrimidine derivatives has been mentioned in the context of preparing this compound derivatives. researchgate.net This suggests that while this compound may not be a direct starting material for constructing the fundamental pyrido[1,2-a]pyrimidine scaffold in common routes, this compound functionalities or derivatives could be involved in related synthetic strategies or formed during the synthesis of complex fused ring systems that include the pyrido[1,2-a]pyrimidine structure.

This compound in Pyrazinamide (B1679903) Derivatives Synthesis

While pyrazinamide itself (pyrazine-2-carboxamide) is typically synthesized via the ammonolysis of methyl pyrazinoate newtbdrugs.org, this compound derivatives have been explored in the context of synthesizing related structures or as potential starting points for novel pyrazine (B50134) compounds. Research into pyrazinamide derivatives often involves modifying the pyrazine ring or the carboxamide group to explore new antituberculosis agents japsonline.commdpi.com. Although direct synthesis of pyrazinamide from this compound is not a standard route, the reactivity of the α-keto amide functionality in this compound makes it a potential precursor for constructing heterocyclic systems, including those related to pyrazine. Synthetic routes for pyrazinamide derivatives commonly utilize pyrazinecarboxylic acid as a starting material, undergoing reactions like acylation and amidation researchgate.net.

Asymmetric Synthesis and Enantioselectivity

This compound and its derivatives have been utilized as substrates in asymmetric synthesis to create chiral molecules, particularly α-hydroxy amides and α-amino acids. The presence of the α-keto group in this compound provides a prochiral center that can be reduced enantioselectively.

Studies have investigated the asymmetric hydrogenation of chiral pyruvamides scirp.orgoup.com. Chiral auxiliaries, such as proline derivatives, have been effectively employed in the diastereoselective catalytic hydrogenation of this compound Schiff bases. scirp.orgmendeley.comscirp.orgscirp.orgscirp.org This approach has yielded amino acids with enantiomeric excesses (ee) of up to 78% after hydrolysis of the resulting dipeptide products. scirp.orgmendeley.comscirp.orgscirp.org The stereochemistry of these reactions is often explained by the chelation hypothesis, where the substrate forms a chelated intermediate with the catalyst, and hydrogenation occurs from the less sterically hindered face. scirp.orgoup.com

Asymmetric reduction of chiral pyruvamides using reducing agents like sodium borohydride (B1222165) has also been studied, with solvent effects influencing the diastereoisomeric purity of the products. oup.comacs.org

Chiral pyruvamides have also been used in stereocontrolled addition reactions with organometallic reagents, leading to different diastereomers depending on the metal reagent used. oup.com For example, the reaction of a chiral this compound derived from pyruvic acid and (S)-2-(methoxymethyl)pyrrolidine with phenylmagnesium bromide primarily afforded (S)-atrolactamide. oup.com

Catalytic Hydrogenation of this compound and its Derivatives

Catalytic hydrogenation of this compound and its derivatives is a significant method for synthesizing corresponding α-hydroxy amides (lactamides) or, upon further reaction or hydrolysis, α-amino acids. Platinum metal catalysts, such as palladium on charcoal (Pd-C), have been widely used for the catalytic hydrogenation of α-keto amides, including pyruvamides. oup.comiitm.ac.in

The catalytic hydrogenation of N-pyruvoyl-(S)-amino acid esters over Pd-C has been shown to produce N-[(R,S)-lactoyl]-(S)-amino acid isobutyl esters with varying diastereoisomeric purity, influenced by factors such as solvent and temperature. oup.com

Enantioselective hydrogenation of this compound and its N-alkylated derivatives has been achieved using chirally modified platinum catalysts supported on alumina. researchgate.netresearchgate.netresearchgate.net Catalysts modified with adsorbed chiral auxiliaries like cinchonidine (B190817) have demonstrated enantioselectivity in the hydrogenation of the carbonyl group, yielding corresponding chiral alcohols (α-hydroxy amides). researchgate.net While enantiomeric excesses up to 60% have been reported with this system for pyruvamides, the Pt-cinchona system can exhibit high substrate specificity. researchgate.net

Diastereoselective catalytic hydrogenation of Schiff bases derived from this compound and chiral amines or amino acid derivatives has been extensively studied, providing a route to synthesize chiral amino acids. scirp.orgmendeley.comscirp.orgscirp.orgscirp.org Proline derivatives, in particular, have proven effective as chiral auxiliaries in these hydrogenations. scirp.orgmendeley.comscirp.orgscirp.orgscirp.org

Research Applications and Potential Therapeutic Relevance of Pyruvamide

Pyruvamide in Drug Discovery and Development

This compound's chemical properties and biological activities position it as a relevant compound in the drug discovery and development pipeline. ontosight.ai Its structure allows for chemical modifications, leading to the synthesis of derivatives with potentially enhanced pharmacological profiles.

This compound as a Lead Compound in Medicinal Chemistry

In medicinal chemistry, a lead compound serves as a starting point for the design and synthesis of new drugs, possessing desirable pharmacological activity but potentially requiring structural modifications for improved properties. libretexts.orgnih.gov this compound has been identified as a lead compound in the search for inhibitors of certain enzymes involved in disease pathways. ontosight.ai For instance, in the context of allergic asthma research, a potent this compound lead compound (compound 4) was identified in efforts to develop reversible inhibitors for the house dust mite peptidase allergen Der p 1. domainex.co.uk This this compound compound demonstrated required potency and properties suitable for an inhaled drug, although it initially lacked selectivity over cathepsin B. domainex.co.uk The this compound motif's potential to interact with nucleophilic cysteine or serine residues of other peptidases was recognized, leading to strategies involving increasing steric bulk to hinder non-specific interactions. acs.org

This compound-Based Prodrug Design for Enhanced Solubility and Bioavailability

Poor water solubility and low bioavailability are significant challenges in drug development. nih.govnih.gov The prodrug approach, which involves chemically modifying a drug into an inactive or less active form that is converted to the active drug in the body, is a widely used strategy to overcome these limitations. nih.govhumanjournals.com this compound has been explored as a promoiety in the design of prodrugs to enhance the solubility and bioavailability of poorly soluble drugs. ontosight.ainih.gov This approach leverages this compound's chemical properties to improve the drug's absorption and distribution within the body. humanjournals.com

Strategies for Optimizing this compound Derivatives for Therapeutic Targets

Optimizing lead compounds like this compound involves systematic structural modifications to improve potency, selectivity, and pharmacokinetic properties for specific therapeutic targets. libretexts.orghama-univ.edu.sy In the development of Der p 1 inhibitors based on a this compound scaffold, iterative rounds of screening and counter-screening were employed, introducing structure variations at key positions. sgul.ac.uk Strategies included modifying the cysteine binding motif and varying substituents at different positions (P1, P2, P3, P4, and P') to manipulate potency, selectivity, and physicochemical attributes such as permeability and binding to lung tissue. domainex.co.ukacs.org For example, increasing the branching at the P1 position to iso-propyl retained inhibitory potency on Der p 1 and improved resistance to processing by airway macrophages, although it did not significantly enhance selectivity over cathepsin B. acs.org Varying the P4 and P' substituents generated compounds with a wider range of potency/selectivity profiles. acs.org

This compound in Targeting Allergic Diseases (e.g., Asthma)

Proteins produced by house dust mites (HDM), particularly Group 1 allergens like Der p 1, are major triggers for allergic asthma and are considered therapeutic targets. domainex.co.uksgul.ac.uk These cysteine peptidases initiate steps in the allergy cascade through their proteolytic activity. domainex.co.uk this compound-based inhibitors have been investigated as a novel approach to treating allergic asthma by targeting these allergens. domainex.co.uksgul.ac.ukmolaid.com Research has focused on developing potent, selective, and reversible this compound inhibitors of Der p 1. acs.org These inhibitors aim to modulate innate immune responses triggered by the allergen's proteolytic activity. sgul.ac.uk Studies in animal models challenged with HDM allergens have shown that targeting Der p 1 with these inhibitors can attenuate allergic responses. acs.org

This compound in Mitochondrial Disease Research

Mitochondrial diseases are a group of genetic disorders characterized by impaired mitochondrial function. nih.govperkins.org.au Pyruvate (B1213749), a metabolic precursor to this compound, has been investigated for its therapeutic potential in mitochondrial diseases, with studies exploring its effects on biomarkers like plasma lactate (B86563) and pyruvate levels. nih.govnih.gov While research on pyruvate therapy shows some potential for improving mitochondrial disease, particularly in the short term, further studies with larger patient cohorts are needed to clarify its long-term efficacy. nih.govnih.govnih.gov this compound itself has been mentioned as a potential pyruvate precursor in methods for delivering therapeutic amounts of pyruvate. google.com

This compound in Hypertension Research

This compound has emerged in hypertension research in the context of the post-translational modification of angiotensin II. Angiotensin II, a key vasoconstrictive peptide in the renin-angiotensin-aldosterone system, can be modified to this compound-angiotensin II by pyridoxal-5'-phosphate (a vitamin B6 derivative). oup.comdgk.orgresearchgate.netconftool.orgnih.gov Studies have investigated the impact of this modification on blood pressure. In vitro experiments have shown that calcium ion influx into vascular smooth muscle cells is significantly decreased after stimulation with this compound-angiotensin II compared to angiotensin II. oup.comdgk.orgresearchgate.netnih.gov Ex vivo studies using isolated perfused rat kidneys indicated that the perfusion pressure increased less with this compound-angiotensin II than with angiotensin II. oup.comresearchgate.netnih.gov In vivo experiments in spontaneously hypertensive rats (SHR) and Wistar Kyoto rats (WKY) demonstrated that treatment with pyridoxal-5'-phosphate significantly decreased blood pressure, suggesting that the formation of this compound-angiotensin II might contribute to this effect. oup.comdgk.orgresearchgate.netnih.gov

This compound in Macrophage Polarization and Immune Response Studies

Macrophages are integral to the innate immune system and exhibit plasticity, polarizing into distinct phenotypes like pro-inflammatory M1 and anti-inflammatory M2 in response to environmental signals nih.govmdpi.com. This polarization is critical for maintaining homeostasis and orchestrating immune responses nih.govmdpi.com. Imbalances in macrophage polarization are implicated in various inflammatory diseases nih.gov. Research indicates that targeting macrophage metabolism can be an effective strategy to combat inflammation-related conditions . While the provided search results discuss the role of macrophage polarization in immune responses and diseases, and the influence of metabolic pathways and enzymes like pyruvate dehydrogenase kinase (PDK) on this process, direct studies specifically detailing this compound's role in modulating macrophage polarization or its effects on immune responses were not prominently featured. However, the broader context of metabolic influence on macrophage function suggests a potential area of investigation for this compound, given its relationship to pyruvic acid, a key metabolic intermediate.

This compound in Cancer Metabolism Research

Cancer cells often exhibit altered metabolism, a phenomenon known as the "Warburg Effect," relying heavily on aerobic glycolysis nih.govnih.gov. This metabolic reprogramming supports their increased energy and biosynthetic demands nih.govcinj.org. Enzymes involved in glucose metabolism, such as pyruvate kinase M2 (PKM2), are crucial in cancer metabolism and are considered potential therapeutic targets nih.govfrontiersin.org. PKM2 expression is linked to cancer cell proliferation and metabolic activity frontiersin.orgembopress.org. Inhibiting PKM2 expression has shown potential in suppressing tumor cell growth and reducing tumorigenesis in some studies frontiersin.org. While the search results highlight the significance of pyruvate metabolism and enzymes like PKM2 in cancer, direct research specifically on this compound's role or application in cancer metabolism studies was not a primary focus of the provided snippets. However, as a derivative of pyruvic acid, this compound could potentially be explored for its effects on these altered metabolic pathways in cancer.

This compound in Neurodegenerative Disease Research

Neurodegenerative diseases, such as Alzheimer's and Parkinson's, are characterized by the progressive loss of neurons mdpi.comneurodegenerationresearch.eu. Oxidative stress, neuroinflammation, and energy metabolic perturbations are implicated in their pathogenesis mdpi.comnih.gov. Pyruvate has shown neuroprotective potential in animal models of neurological disorders, attributed to its antioxidant, anti-inflammatory, and energy metabolic properties nih.gov. Studies have investigated whether exogenous pyruvate could protect neurons from degeneration and reverse associated motor deficits nih.gov. While pyruvate itself has been studied for its neuroprotective effects, direct research specifically on this compound in neurodegenerative disease models was not detailed in the provided search results. The link between pyruvate and neuroprotection suggests that this compound could be a subject of future research in this area.

This compound in Metabolic Disorder Research (e.g., Diabetes, Insulin (B600854) Resistance)

Metabolic disorders like type 2 diabetes and insulin resistance are characterized by impaired glucose metabolism and insulin action mdpi.comnih.govresearchgate.net. Insulin resistance, where target tissues show a reduced response to insulin, is a key factor in the development and progression of these conditions nih.gov. It can lead to hyperglycemia, dyslipidemia, and hypertension nih.gov. Research focuses on understanding the mechanisms of insulin resistance and identifying potential therapeutic interventions . While the provided search results discuss the prevalence and mechanisms of insulin resistance and metabolic disorders, and the role of metabolic enzymes like pyruvate dehydrogenase (PDH) in conditions like nonalcoholic fatty liver disease (NAFLD) which is linked to insulin resistance, direct studies specifically investigating this compound in the context of diabetes or insulin resistance were not found. The involvement of pyruvate metabolism in these disorders suggests a possible avenue for this compound research.

This compound in Cardiovascular Disease Research

Cardiovascular diseases (CVDs) are a major health concern, and research is ongoing to understand their genetic basis and pathogenesis, including atherosclerosis nus.edu.sgbroadinstitute.org. Metabolic risk factors are closely linked to CVDs broadinstitute.org. Insulin resistance and type 2 diabetes are associated with an increased risk of cardiovascular complications mdpi.com. While the search results mention the link between metabolic disorders, insulin resistance, and increased risk of cardiovascular diseases, and highlight research initiatives focused on cardiovascular-metabolic diseases, direct studies specifically examining this compound's role or potential therapeutic relevance in cardiovascular disease research were not present in the provided snippets.

This compound in Liver Disease Research

Liver diseases encompass a range of conditions, including fatty liver disease, which can progress to more severe forms like cirrhosis and liver cancer ncl.ac.ukijdvl.com. Inflammation and metabolic dysfunction play significant roles in the pathogenesis of liver diseases qimrb.edu.aunih.gov. For instance, impaired hepatic fatty acid oxidation and glucose oxidation are implicated in NAFLD nih.gov. Research aims to understand the mechanisms underlying liver damage and identify potential therapeutic targets qimrb.edu.aunih.gov. While the search results discuss studies on liver function tests in chronic liver disorders and the mechanisms of fatty liver disease, and the potential of targeting enzymes like pyruvate dehydrogenase in NAFLD, direct research specifically on this compound in liver disease models or its effects on liver function was not detailed in the provided snippets.

This compound in General Biochemical and Pharmacological Studies

This compound's chemical structure and properties make it valuable for fundamental biochemical and pharmacological research ontosight.ai. It has been explored as a building block for synthesizing complex bioactive molecules, such as peptides and peptidomimetics ontosight.ai. Additionally, this compound has been discussed as a potential promoiety in prodrug design to enhance the solubility and bioavailability of poorly soluble drugs ontosight.ai. Studies have also investigated its potential as an inhibitor of certain enzymes involved in disease pathways ontosight.ai. For example, a potent this compound compound was identified as a lead compound in the development of inhibitors for dust mite Group 1 peptidase allergen, relevant to respiratory diseases like asthma domainex.co.ukgoogle.com. This this compound compound showed inhibitory activity against the target peptidase, although selectivity over related human enzymes like cathepsin B was a consideration in further development domainex.co.uk. This compound has also been studied in the context of enzyme mechanisms, such as this compound-dependent histidine decarboxylase, investigating its role in semicarbazone formation and catalytic reactions acs.org. Furthermore, this compound has been noted as an artificial activator that can significantly accelerate the catalytic reaction of pyruvate decarboxylase from certain organisms acs.org.

Here is a summary of some research findings related to this compound and related metabolic areas:

| Research Area | Key Findings / Relevance | Source |

| Macrophage Polarization & Immune Response | Macrophage polarization is crucial in immune responses; metabolic pathways influence polarization. nih.govmdpi.com | nih.govmdpi.com |

| Cancer Metabolism | Cancer cells exhibit altered metabolism; enzymes like PKM2 are potential targets. nih.govnih.govfrontiersin.org | nih.govnih.govfrontiersin.org |

| Neurodegenerative Disease | Oxidative stress, neuroinflammation, and metabolic issues are involved; pyruvate shows neuroprotective potential. mdpi.comnih.gov | mdpi.comnih.gov |

| Metabolic Disorders (Diabetes, Insulin Resistance) | Insulin resistance is central to these disorders; impaired glucose metabolism is a key feature. mdpi.comnih.gov | mdpi.comnih.gov |

| Cardiovascular Disease | Linked to metabolic risk factors and insulin resistance. mdpi.combroadinstitute.org | mdpi.combroadinstitute.org |

| Liver Disease | Inflammation and metabolic dysfunction contribute; impaired glucose and fatty acid oxidation are implicated in NAFLD. ncl.ac.ukqimrb.edu.aunih.gov | ncl.ac.ukqimrb.edu.aunih.gov |

| General Biochemical & Pharmacological Studies | Used as a building block for bioactive molecules, in prodrug design, and as an enzyme inhibitor/activator in specific contexts (e.g., dust mite peptidase, pyruvate decarboxylase). ontosight.aidomainex.co.ukacs.org | ontosight.aidomainex.co.ukacs.org |

This compound as a Building Block in Synthesis

This compound serves as a valuable intermediate and starting material in the synthesis of more complex organic molecules. Its difunctional nature, containing both a ketone and an amide group, allows for participation in a variety of chemical transformations.

Research has explored this compound as a building block for the synthesis of complex bioactive molecules, including peptides and peptidomimetics ontosight.ai. This application leverages the amide functionality, which is central to peptide bond formation, while the adjacent keto group offers opportunities for further structural elaboration or incorporation into cyclic or constrained systems characteristic of peptidomimetics.

Furthermore, this compound has been utilized in the synthesis of α-oxiranyl amino acids google.com. In this context, this compound contributes a structural element necessary for constructing the target amino acid derivatives, highlighting its utility in creating specialized amino acid building blocks for peptide synthesis or other applications.

The compound also shows potential for use in multicomponent reactions like Passerini chemistry for the creation of diverse this compound compounds google.comgoogle.com. Passerini reactions typically involve an aldehyde or ketone, a carboxylic acid, and an isocyanide, forming α-acyloxy amide products. The structure of this compound suggests it could potentially participate as the amide component or be derived from a precursor that does, leading to novel compounds with the this compound motif.

Beyond its role in constructing larger molecules, the synthesis of this compound itself demonstrates its formation from simpler building blocks. A reported method involves the reaction of ethyl pyruvate with an ammonia (B1221849) solution, achieving a high yield chemicalbook.com. This synthesis is typically conducted at low temperatures, illustrating a common route to obtain this compound for use in subsequent reactions.

| Reactants | Conditions | Product | Yield |

| Ethyl pyruvate | 7M ammonia in methanol (B129727) solution | This compound | 98.3% |

| (50 g, 430.8 mmol) | 0°C, 30 min stirring | (36.8 g) |

Methodologies and Techniques in Pyruvamide Research

Spectroscopic Techniques (e.g., NMR, Mass Spectrometry, IR)

Spectroscopic methods are fundamental in the identification, characterization, and structural analysis of pyruvamide. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the arrangement of atoms within the molecule, utilizing the magnetic properties of atomic nuclei like ¹H and ¹³C universalclass.com. Mass Spectrometry (MS) is crucial for determining the molecular weight and elemental composition of this compound, as well as for identifying fragmentation patterns that provide structural clues universalclass.com. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) are used for the separation and identification of this compound in complex mixtures nih.gov, and mass spectrometry has been employed to investigate the post-translational modification of peptides to form this compound-containing species conftool.orgoup.comresearchgate.net. Infrared (IR) spectroscopy is used to identify the functional groups present in this compound by measuring the absorption of infrared radiation at specific wavelengths, corresponding to molecular vibrations universalclass.com. Vapor phase IR spectra for this compound are available nih.gov. These spectroscopic techniques, often used in combination, provide comprehensive data essential for confirming the synthesis of this compound and studying its behavior in various chemical and biological systems gla.ac.uk.

Crystallographic Studies (e.g., X-ray Crystallography)

X-ray crystallography is a powerful technique used to determine the three-dimensional structure of molecules, including this compound, particularly when bound to proteins. This method involves obtaining a crystal of the molecule or its complex and analyzing the diffraction pattern produced when X-rays pass through it cathdb.infoeinsteinmed.edu. This allows researchers to map the electron density and thus determine the precise positions of atoms einsteinmed.edu. X-ray crystallography has been utilized to study the structure of enzymes, such as pyruvate (B1213749) decarboxylase, in complex with this compound, providing insights into the binding interactions and conformational changes that occur upon ligand binding nih.govgenophore.com. Studies have determined crystal structures of enzyme-pyruvamide complexes at resolutions allowing for detailed analysis of the interaction interface nih.gov. Crystallographic studies have also been performed on related enzymes like human pyruvate dehydrogenase nih.gov.

Kinetic Assays and Enzymatic Characterization

Kinetic assays are essential for understanding the interaction of this compound with enzymes, particularly those involved in metabolic pathways where pyruvate is a substrate or product. These assays measure the rate of enzymatic reactions and how they are affected by the presence of this compound nih.gov. Enzymatic characterization involves determining kinetic parameters such as Michaelis constant (Km), maximum reaction velocity (Vmax), and inhibition constants (Ki) when this compound acts as a substrate, product, activator, or inhibitor nih.gov. This compound has been investigated for its effects on enzymes like pyruvate decarboxylase, where it can act as an activator nih.gov. Kinetic studies have also explored the potential of this compound compounds as inhibitors of enzymes, such as dust mite peptidases icr.ac.uk. Coupled enzymatic assays, often monitored spectrophotometrically, are commonly used to measure the activity of enzymes that utilize or produce this compound or related compounds like pyruvate nih.gov.

Computational Modeling and Bioinformation Approaches (e.g., Homology Modelling, Molecular Docking)

Computational approaches play a significant role in complementing experimental studies of this compound. Homology modeling is used to predict the three-dimensional structure of proteins that interact with this compound when experimental structures are not available, based on the known structures of related proteins medcraveonline.comnih.govnih.gov. Molecular docking simulations are then employed to predict the preferred binding orientation and affinity of this compound to its target proteins medcraveonline.comissaasphil.org. These simulations provide atomic-level details about the interactions between this compound and the protein binding site, helping to rationalize experimental observations and guide the design of new this compound derivatives nih.govissaasphil.org. Bioinformatic tools are used to analyze protein sequences and structures, aiding in the identification of potential this compound-binding sites and understanding the functional implications of these interactions einsteinmed.edu.

In Vitro and In Vivo Research Models

Both in vitro (cell-based or biochemical) and in vivo (using living organisms) models are utilized to study the biological effects of this compound and this compound-containing compounds. In vitro studies allow for controlled experiments to investigate the direct effects of this compound on cells, enzymes, or biochemical pathways conftool.orgoup.comresearchgate.neticr.ac.uk. Examples include studying the calcium ion influx into vascular smooth muscle cells treated with this compound-angiotensin II conftool.orgoup.comresearchgate.net or assessing the inhibition of enzyme activity in isolated systems icr.ac.uk. In vivo models, often using animal subjects, are used to evaluate the systemic effects of this compound, its pharmacokinetics, and its potential therapeutic applications conftool.orgoup.comresearchgate.neticr.ac.ukgoogle.com. These studies can involve administering this compound or its derivatives to animals and monitoring physiological responses, such as changes in blood pressure conftool.orgoup.comresearchgate.net or the effects on allergic responses icr.ac.ukgoogle.com.

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for pyruvamide, and how can researchers optimize reaction conditions for higher yields?

- Methodological Answer : Begin with a literature review to identify common synthetic routes (e.g., condensation of pyruvic acid derivatives with amines). Optimize parameters like temperature, solvent polarity, and catalyst use (e.g., acid/base catalysts). Purification methods (e.g., recrystallization, HPLC) should be validated via spectroscopic characterization (NMR, IR) . For yield optimization, employ factorial design experiments to isolate critical variables .

Q. Which analytical techniques are most reliable for characterizing this compound’s purity and structural integrity?

- Methodological Answer : Combine chromatographic (HPLC, GC-MS) and spectroscopic methods (¹H/¹³C NMR, FT-IR) to confirm molecular structure. Quantify purity using melting point analysis and elemental composition (CHNS/O). Cross-validate results with reference standards and replicate measurements to minimize instrumental bias .

Q. How can researchers design in vitro assays to evaluate this compound’s biological activity?

- Methodological Answer : Define the biological target (e.g., enzyme inhibition, receptor binding) and select cell lines or purified proteins relevant to the hypothesis. Use dose-response curves (IC₅₀/EC₅₀ calculations) and include positive/negative controls. Ensure reproducibility by adhering to standardized protocols (e.g., OECD guidelines) and reporting statistical confidence intervals .

Advanced Research Questions

Q. How should contradictory data on this compound’s stability under physiological conditions be resolved?

- Methodological Answer : Conduct stability studies under simulated physiological conditions (pH, temperature, enzymatic activity). Use accelerated degradation assays (e.g., Arrhenius modeling) to predict shelf-life. Compare results across independent labs using harmonized protocols, and apply multivariate analysis to identify confounding variables (e.g., buffer composition, light exposure) .

Q. What experimental frameworks are suitable for investigating this compound’s mechanism of action at the molecular level?

- Methodological Answer : Employ biophysical techniques (e.g., X-ray crystallography, cryo-EM) to study ligand-target interactions. Use isotopic labeling (e.g., ¹⁵N/¹³C) in NMR or mass spectrometry to trace metabolic pathways. Computational modeling (MD simulations, QM/MM) can predict binding affinities, which should be validated via mutagenesis studies .

Q. How can researchers address discrepancies in this compound’s reported efficacy across preclinical models?

- Methodological Answer : Perform meta-analyses of existing data to identify model-specific variables (e.g., species differences, dosing regimens). Design head-to-head comparative studies using standardized endpoints (e.g., tumor volume reduction, biomarker expression). Apply Bayesian statistics to quantify uncertainty and generalize findings .

Methodological Best Practices

- Experimental Design : Use PICOT (Population, Intervention, Comparison, Outcome, Time) frameworks to structure hypotheses and ensure alignment with research goals .

- Data Interpretation : Differentiate between correlation and causation using counterfactual analysis (e.g., negative control experiments) .

- Reproducibility : Share raw datasets and computational workflows via open-access repositories (e.g., Zenodo) to facilitate peer validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。